N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole and piperidine derivatives using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the dicarboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide: Unique due to the presence of both benzothiazole and piperidine rings.
This compound: Similar compounds may include those with either benzothiazole or piperidine rings but not both.
Uniqueness
The uniqueness of N1,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-20(2)17(23)21-8-6-11(7-9-21)15(22)19-16-18-13-5-4-12(27(3,24)25)10-14(13)26-16/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLMIALDNEVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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